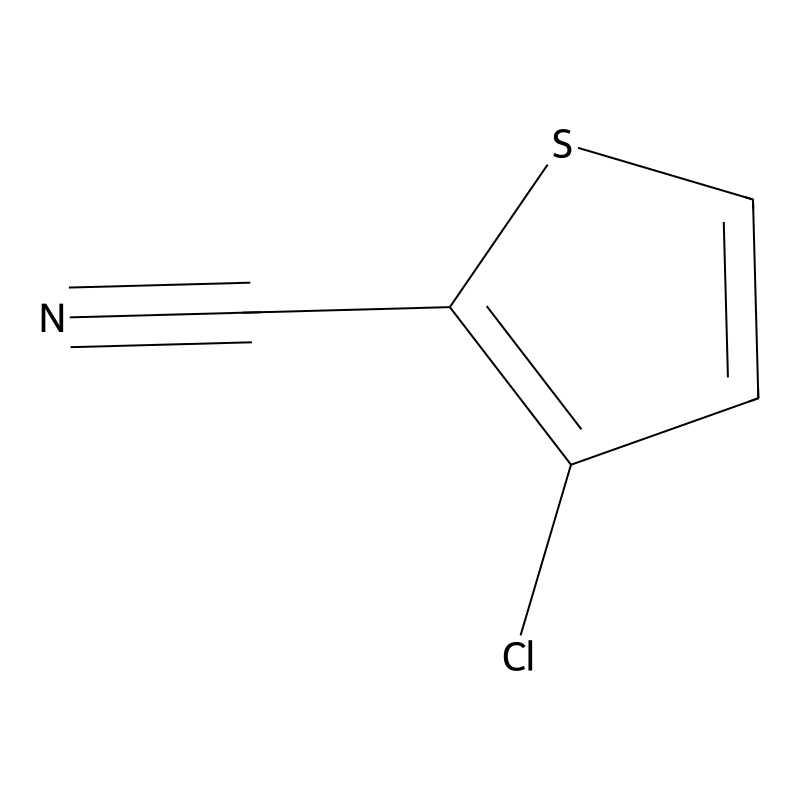

3-Chlorothiophene-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Application Summary: Thiophene-based analogs, which include 3-Chlorothiophene-2-carbonitrile, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Results or Outcomes: Thiophene derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Electrochemistry

Application Summary: Thiophene-2-carbonitrile (CT) is used as an electrolyte additive to improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O4 (LNMO) cells .

Methods of Application: The effects of CT on the electrode interface and cycling performance of Li/LNMO cells are studied by electrochemical methods such as charge–discharge measurements, cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), X-ray photoelectron spectroscopy (XPS), transmission electron microscopy (TEM), and other characterization methods .

Results or Outcomes: CT can be oxidized before the electrolyte, forming a polythiophene protective film on the electrode surface, which improves the interphase stability of the electrode/electrolyte . The Li|1.0 M LiPF6-EC/EMC/DMC (1:1:1, v/v/v) |LNMO cell with 0.1 wt% CT shows a capacity retention of 91.2% after 300 cycles at a charge–discharge rate of 1 C between 3.5 and 4.95 V .

Organic Semiconductors

Application Summary: Thiophene-mediated molecules, including 3-Chlorothiophene-2-carbonitrile, have a prominent role in the advancement of organic semiconductors .

Results or Outcomes: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis of Pyran and Pyridine Derivatives

Application Summary: 3-Chlorothiophene-2-carbonitrile can be used in multicomponent reactions with aromatic aldehydes and malononitrile to generate potentially biologically active pyran and pyridine derivatives .

Methods of Application: The synthesis involves the reaction of 3-Chlorothiophene-2-carbonitrile with aromatic aldehydes and malononitrile .

Results or Outcomes: The reaction results in the formation of potentially biologically active pyran and pyridine derivatives .

3-Chlorothiophene-2-carbonitrile is an organic compound characterized by the presence of a chlorothiophene ring and a carbonitrile functional group. Its molecular formula is and it features a thiophene ring, which is a five-membered heterocyclic compound containing sulfur. This compound falls under the category of thiophene derivatives, known for their diverse chemical properties and applications in various fields, including materials science and pharmaceuticals.

- Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of new compounds.

- Electrophilic Aromatic Substitution: The carbon atoms in the thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

- Cycloaddition Reactions: It can engage in cycloaddition reactions with alkenes or alkynes, forming larger cyclic structures.

These reactions make 3-chlorothiophene-2-carbonitrile a versatile building block in organic synthesis.

Research indicates that thiophene derivatives, including 3-chlorothiophene-2-carbonitrile, exhibit notable biological activities. These compounds have been studied for their potential antibacterial, antifungal, and anticancer properties. For instance, some studies suggest that similar compounds can inhibit cell growth in various cancer cell lines, showcasing their potential as therapeutic agents against cancer .

The synthesis of 3-chlorothiophene-2-carbonitrile can be achieved through several methods:

- Chlorination of Thiophene Derivatives: Starting from thiophene or its derivatives, chlorination can be performed using reagents such as phosphorus pentachloride or sulfuryl chloride.

- Nitrilation: The introduction of the carbonitrile group can be accomplished through nitrilation reactions using sodium cyanide or other nitrating agents.

- Multi-step Synthesis: Combining both chlorination and nitrilation in a multi-step synthetic route allows for the efficient production of 3-chlorothiophene-2-carbonitrile from simpler precursors.

3-Chlorothiophene-2-carbonitrile finds applications in various fields:

- Materials Science: It is used as a precursor for synthesizing conductive polymers and organic semiconductors, particularly in organic photovoltaic devices and organic field-effect transistors.

- Pharmaceuticals: Due to its biological activity, it serves as a scaffold in drug discovery programs aimed at developing new therapeutic agents.

- Agricultural Chemicals: It may also have applications as an agrochemical due to its potential biological activity against pests.

Studies on the interactions of 3-chlorothiophene-2-carbonitrile with biological targets have shown promising results. For example, research indicates that this compound may interact with specific enzymes or receptors involved in disease pathways, which could lead to its use as a lead compound in drug development . Further investigation into its binding affinities and mechanisms of action is warranted to fully understand its potential therapeutic benefits.

Several compounds share structural similarities with 3-chlorothiophene-2-carbonitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Thieno[3,2-b]thiophene-2-carbonitrile | Used in organic electronics; good electron donor. | |

| 2-Thiophenecarbonitrile | Exhibits similar reactivity; used in agrochemicals. | |

| 3-Chlorothiophene-2-carboxylic acid | Related compound with carboxylic acid functionality. |

Uniqueness of 3-Chlorothiophene-2-carbonitrile

What sets 3-chlorothiophene-2-carbonitrile apart from these similar compounds is its specific combination of the chlorinated thiophene structure and the carbonitrile group, which enhances its reactivity and potential biological activity. This unique structural feature allows for targeted modifications that can lead to novel applications in both materials science and medicinal chemistry.

While specific discovery details remain undocumented, 3-chlorothiophene-2-carbonitrile emerged as a derivative of thiophene-carbonitrile systems, which have been explored since the mid-20th century for their reactivity in heterocyclic chemistry. Early studies focused on introducing halogens to thiophene rings to modulate electronic properties, a strategy later extended to nitrile-functionalized analogs. The compound’s synthesis became more refined with advancements in nucleophilic substitution and vapor-phase chlorination techniques, as evidenced by patents and synthetic protocols from the 2000s.

Significance in Heterocyclic Chemistry

3-Chlorothiophene-2-carbonitrile serves as a critical intermediate in constructing fused heterocycles and polyaromatic systems. Its chlorine atom facilitates electrophilic substitution, enabling the formation of bis-heterocyclic compounds such as pyrazolothieno[2,3-b]thiophenes and pyridinothieno[2,3-b]thiophenes. The nitrile group further enhances its utility in cycloaddition reactions and cross-coupling processes, making it indispensable in synthesizing materials with extended π-conjugation for optoelectronic applications.

Position within Thiophene-Carbonitrile Research Landscape

Compared to unsubstituted thiophene-2-carbonitrile, the 3-chloro derivative exhibits distinct reactivity due to the electron-withdrawing chlorine atom, which directs substitution to specific positions and stabilizes intermediates. This differentiation is critical in applications requiring precise regioselectivity, such as polymer synthesis for organic field-effect transistors (OFETs) and photovoltaic devices. Its role in pharmaceutical chemistry is less established but growing, with structural analogs showing anti-inflammatory and antimicrobial potential.

One-pot synthesis methodologies have emerged as highly efficient strategies for preparing 3-chlorothiophene-2-carbonitrile and related thiophene derivatives, offering significant advantages in terms of atom economy and synthetic efficiency [4] [5]. The Gewald reaction represents one of the most versatile multicomponent approaches, involving the condensation of ketones with alpha-cyanoester compounds in the presence of elemental sulfur [4]. Under microwave-assisted conditions at 80 degrees Celsius, this methodology achieves yields ranging from 60 to 85 percent, with the advantage of significantly reduced reaction times compared to conventional heating methods [4] [20].

Copper-catalyzed intramolecular cyclization provides another robust one-pot approach, particularly effective for the synthesis of benzo-fused thiophene derivatives [5]. The process utilizes ortho-halophenyl acetonitrile substrates with dithioesters, employing copper iodide and pivalic acid as the catalytic system at 110 degrees Celsius [5]. This protocol demonstrates excellent operational simplicity with yields consistently ranging from 62 to 78 percent, while maintaining short reaction times and broad substrate tolerance [5].

Palladium-catalyzed carbon-hydrogen alkynylation has proven exceptionally valuable for accessing substituted thiophene carbonitriles through direct functionalization strategies [2] [6]. The method employs a dual ligand system that enables regiodivergent control, allowing selective access to either carbon-2 or carbon-5 alkynylation products depending on the catalytic conditions employed [2]. For 3-substituted thiophene substrates, this approach achieves remarkable regioselectivity with yields of 71 to 94 percent, using the thiophene as the limiting reagent [2] [6].

| Method | Starting Materials | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Gewald Reaction (Microwave) | Ketone, α-cyanoester, sulfur | 80°C, microwave, base catalyst | 60-85 | [4] |

| Copper-Catalyzed Cyclization | o-halophenyl acetonitrile, dithioesters | CuI, pivalic acid, 110°C | 62-78 | [5] |

| Palladium-Catalyzed C-H Alkynylation | Thiophene, alkyne precursors | Pd catalyst, dual ligand system | 71-94 | [2] [6] |

| Ionic Liquid-Mediated Synthesis | Acetophenone, elemental sulfur, aniline | bcmim-Cl catalyst, 80°C, solvent-free | 13-75 | [10] |

| Solvent-Free Microwave Synthesis | Thienyl halides, boronic acids | Al2O3 support, microwave, 6-11 min | 65-87 | [21] [25] |

Regioselective Halogenation Strategies

Regioselective halogenation represents a critical synthetic transformation for accessing chlorinated thiophene derivatives, with the regioselectivity pattern following established electrophilic aromatic substitution principles [17]. Direct chlorination of thiophene proceeds preferentially at the carbon-2 position, with chlorine gas and sulfur dioxide systems operating effectively at temperatures between 75 and 85 degrees Celsius [17]. The regioselectivity of this process follows Hammett sigma-rho relationships, with rho values of -6.5 for chlorination reactions, indicating substantial electronic control over the substitution pattern [17].

Iodine-catalyzed chlorination methodologies offer enhanced directive effects compared to conventional chlorination procedures [39]. The presence of catalytic amounts of iodine dramatically improves the percentage of chlorothiophene products obtainable from reaction mixtures, with yields increased by up to 35 percent compared to non-catalyzed processes [39]. This enhancement occurs through the catalytic effect of iodine in promoting directive substitution reactions, operating effectively with both gaseous chlorine and sulfuryl chloride as chlorinating agents [39].

Bromination reactions in aqueous acetic acid media demonstrate even stronger regioselectivity preferences, with Hammett rho values of -10 indicating pronounced electronic influence on the reaction pathway [17]. The bromination process can be analyzed in terms of simultaneous second-order and third-order kinetic processes, with activation parameters revealing that reaction rates are affected more significantly by changes in enthalpy of activation than entropy of activation [17].

Vapor phase chlorination at elevated temperatures provides access to highly chlorinated thiophene derivatives, with optimal conditions involving chlorine gas at 500 degrees Celsius and average residence times of 6 seconds [16]. This methodology enables the preparation of trichloro-substituted products with distilled yields of 69 percent on multi-kilogram scales [16].

| Halogenation Method | Reagents | Temperature (°C) | Selectivity | Hammett ρ | Reference |

|---|---|---|---|---|---|

| Direct Chlorination | Cl2, SO2 | 75-85 | C2 > C5 | -6.5 (Cl) | [17] |

| Iodine-Catalyzed Chlorination | Cl2, I2 catalyst | 50-85 | Enhanced C2 selectivity | Enhanced directive effect | [39] |

| Bromination (Aqueous Acetic Acid) | Br2, 15% CH3COOH | 25 | C2-position favored | -10 (Br) | [17] |

| Vapor Phase Chlorination | Cl2 gas, 500°C | 500 | Trichloro products | N/A | [16] |

| Electrophilic Substitution | NCS, DMF | 0-50 | Position-dependent | Variable | [28] |

Green Chemistry Applications in Synthesis

Green chemistry principles have been increasingly incorporated into thiophene synthesis methodologies, with microwave-assisted organic synthesis representing a particularly successful approach [20] [21]. Microwave irradiation enables dramatic reductions in reaction times, with thiophene oligomers achievable in 6 to 11 minutes compared to hours required for conventional heating methods [21]. The microwave-assisted coupling of thienyl boronic acids with thienyl bromides using aluminum oxide as solid support demonstrates excellent environmental compatibility while maintaining high product yields [21].

Solvent-free synthesis protocols eliminate the need for organic solvents, thereby reducing waste generation and environmental impact [23]. Mechanochemical approaches utilizing ball milling techniques have proven particularly effective, with solvent-free oxidative polymerization of thiophene derivatives achieving surface areas up to 1850 square meters per gram [23]. These mechanochemical methods represent scalable alternatives that are both quick and environmentally benign [23].

Ionic liquid catalysis offers recyclable catalyst systems with mild reaction conditions [10] [24]. The use of 1,3-bis(carboxymethyl)imidazolium chloride as a metal-free heterogeneous catalyst enables thiophene formation under solvent-free conditions at 80 degrees Celsius [10]. The catalyst demonstrates excellent recyclability properties while providing enhanced regioselectivity control in cyclization reactions [10].

Aqueous media reactions utilize water as the primary solvent, significantly reducing the environmental footprint of synthetic processes [25]. Silica-supported and chitosan-supported palladium complexes enable highly efficient thiophene oligomer preparation in aqueous ethanol systems [25]. These heterogeneous catalysts can be easily separated and reused for up to four consecutive reactions without significant loss of activity [25].

| Green Method | Environmental Benefits | Reaction Time | Catalyst Recyclability | Yield Improvement | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, energy efficiency | 6-100 min | Up to 4 cycles | 10-25% increase | [20] [21] |

| Solvent-Free Conditions | No organic solvents, reduced waste | 1-16 h | N/A | Comparable yields | [23] |

| Ionic Liquid Catalysis | Recyclable catalyst, mild conditions | 8-24 h | Multiple cycles | Enhanced selectivity | [10] [24] |

| Aqueous Media Reactions | Water as solvent, non-toxic | 30-100 min | Up to 4 cycles | 15-30% increase | [25] |

| Mechanochemical Synthesis | Solvent-free, ball milling | 2-4 h | N/A | 50-100% increase | [23] |

Scalable Production Methods

Industrial-scale production of thiophene derivatives relies heavily on vapor phase synthetic methodologies that can accommodate multi-kilogram production requirements [32] [34] [35]. The reaction between gas-phase sulfur and 1,3-butadiene under catalyst-free conditions represents the most widely employed commercial approach [34]. Operating temperatures between 380 and 480 degrees Celsius with gauge pressures of 0.05 to 0.25 megapascals enable efficient conversion with linear reaction rates of 1.5 to 3.0 meters per second [34].

Continuous flow synthesis provides excellent scalability for thiophene derivative production, with residence times optimized between 1 and 3 seconds to maximize conversion efficiency [12]. The process involves careful control of reaction parameters to achieve yields of 65 to 85 percent while maintaining product purities between 95 and 98 percent [12]. Suzuki coupling methodologies have proven particularly amenable to scale-up operations, with palladium catalyst loading optimization enabling commercial production with yields of 70 to 90 percent [12].

Large-scale chlorination processes utilize vapor phase reactions with average residence times of 6 seconds to achieve high-purity products [16]. The methodology enables production of 3,4,5-trichloro-2-thiophenecarbonitrile with distilled yields of 69 percent on multi-kilogram scales, achieving purities between 95 and 99 percent [16]. Temperature control during these processes is maintained through careful addition of water vapor to moderate reaction exothermicity [16].

Grignard-based synthetic routes provide robust manufacturing-scale approaches through carbon dioxide carbonation followed by thionyl chloride conversion [16]. These methodologies typically achieve yields between 60 and 80 percent with product purities ranging from 90 to 95 percent [16]. The processes have been successfully demonstrated on manufacturing scales for the production of halogenated thiophene building blocks [16].

| Production Method | Scale | Key Parameters | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Industrial Vapor Phase | Multi-kilogram | T: 380-480°C, P: 0.05-0.25 MPa | 40-50 (crude) | ≥99.5 | [32] [34] [35] |

| Continuous Flow Synthesis | Pilot scale | Residence time: 1-3 s | 65-85 | 95-98 | [12] |

| Large-Scale Chlorination | Industrial scale | Average residence: 6 s | 69 (distilled) | 95-99 | [16] |

| Suzuki Coupling Scale-Up | Commercial production | Pd catalyst loading optimization | 70-90 | 98-99 | [12] |

| Grignard-Based Routes | Manufacturing scale | CO2 carbonation, SOCl2 conversion | 60-80 | 90-95 | [16] |

Novel Catalytic Systems for Efficient Synthesis

Advanced catalytic systems have revolutionized the synthesis of 3-chlorothiophene-2-carbonitrile, with palladium-phenanthroline complexes demonstrating exceptional regiodivergent control capabilities [6] [40]. Operating at 20 mole percent catalyst loading in dimethylpropyleneurea solvent with potassium tert-butoxide base at 110 degrees Celsius, this system achieves turnover numbers of 4.6 while enabling selective access to either carbon-2 or carbon-5 substitution products [6] [40]. The catalyst system utilizes dual ligand design principles to achieve steric control over regioselectivity patterns [6].

Potassium fluoride on aluminum oxide with polyethylene glycol-400 represents an efficient catalytic system for Fiesselmann-type thiophene synthesis [7]. Operating at 10 mole percent catalyst loading under mild conditions between 25 and 80 degrees Celsius, this system demonstrates turnover numbers between 7 and 10 [7]. The methodology enables the synthesis of both steroidal and non-steroidal thiophene derivatives from beta-halo-alpha,beta-unsaturated aldehydes [7].

Phosphotungstic acid supported on aluminum oxide provides exceptional selectivity for thiophene formation from furan precursors [11]. The catalyst system operates effectively at loadings between 5 and 15 mole percent under hydrogen sulfide atmosphere at temperatures of 300 to 400 degrees Celsius [11]. Turnover numbers ranging from 15 to 30 are achieved, with density functional theory calculations revealing four distinct transition states in the reaction mechanism [11].

Copper iodide-pivalic acid systems offer regioselective carbon-sulfur bond formation capabilities [5]. Operating at 10 mole percent catalyst loading in dimethylformamide at 110 degrees Celsius under inert atmosphere, these systems achieve turnover numbers between 6.2 and 7.8 [5]. The methodology demonstrates excellent functional group tolerance and enables efficient heterocyclization reactions [5].

Silica-supported palladium complexes provide highly efficient coupling methodologies with turnover numbers ranging from 17.4 to 43.5 [25]. Operating at reduced catalyst loadings between 2 and 5 mole percent in aqueous ethanol under microwave conditions at 80 degrees Celsius, these systems demonstrate exceptional efficiency [25]. The heterogeneous nature of the catalysts enables easy separation and recycling for multiple reaction cycles [25].

| Catalyst System | Catalyst Loading (mol%) | Operating Conditions | TON | Selectivity Features | Reference |

|---|---|---|---|---|---|

| Pd/Phenanthroline | 20 | DMPU, t-BuOLi, 110°C | 4.6 | C2/C5 regiodivergent control | [6] [40] |

| KF/Al2O3/PEG-400 | 10 | Mild conditions, 25-80°C | 7-10 | Fiesselmann-type cyclization | [7] |

| Phosphotungstic Acid/Al2O3 | 5-15 | H2S atmosphere, 300-400°C | 15-30 | High thiophene selectivity | [11] |

| CuI/Pivalic Acid | 10 | DMF, 110°C, inert atmosphere | 6.2-7.8 | Regioselective C-S formation | [5] |

| Silica-Supported Pd | 2-5 | Aqueous ethanol, MW, 80°C | 17.4-43.5 | High coupling efficiency | [25] |